molecular formula C22H28N4O3 B14478976 ((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French] CAS No. 72004-04-7

((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]

Cat. No.: B14478976
CAS No.: 72004-04-7
M. Wt: 396.5 g/mol
InChI Key: GXFQHWMQDIDQAK-HKOYGPOVSA-N
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Description

The compound "((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone" is a structurally complex molecule featuring multiple functional groups, including an N-phenyl ring, morpholine, ethylamino, carboxymethyl, oxyimino, and p-aminoacetophenone moieties. For instance:

  • The N-phenyl group is a common pharmacophore in anticonvulsant agents (e.g., N-phenyl phthalimide derivatives) .
  • The oxyimino group is associated with antimicrobial activity, as seen in oxyimino-containing compounds used to treat bacterial infections .
  • The morpholino-ethylamino side chain may enhance solubility or modulate receptor interactions, similar to piperidine or triazine analogs .

Properties

CAS No.

72004-04-7

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

2-[(E)-1-(4-aminophenyl)ethylideneamino]oxy-N-(2-morpholin-4-ylethyl)-N-phenylacetamide

InChI

InChI=1S/C22H28N4O3/c1-18(19-7-9-20(23)10-8-19)24-29-17-22(27)26(21-5-3-2-4-6-21)12-11-25-13-15-28-16-14-25/h2-10H,11-17,23H2,1H3/b24-18+

InChI Key

GXFQHWMQDIDQAK-HKOYGPOVSA-N

Isomeric SMILES

C/C(=N\OCC(=O)N(CCN1CCOCC1)C2=CC=CC=C2)/C3=CC=C(C=C3)N

Canonical SMILES

CC(=NOCC(=O)N(CCN1CCOCC1)C2=CC=CC=C2)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone typically involves multiple steps, starting with the preparation of the morpholine ring and the phenyl group. The oxime functional group is introduced through a reaction with hydroxylamine. The detailed synthetic route and reaction conditions can vary, but generally involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone involves its interaction with specific molecular targets and pathways. The morpholine ring and oxime group can interact with enzymes and receptors, modulating their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. N-Phenyl Derivatives

  • 3-Chloro-N-phenyl-phthalimide (): Used in polyimide synthesis, this compound lacks the oxyimino and carboxymethyl groups but shares the N-phenyl core. Its chloro substituent enhances reactivity in polymerization, whereas the target compound’s carboxymethyl group may improve hydrophilicity.
  • N-Phenyl Phthalimide Anticonvulsants (): These derivatives exhibit phenytoin-like sodium channel interactions. The target compound’s morpholino-ethylamino chain could alter binding kinetics compared to simpler N-phenyl analogs.

B. Oxyimino-Containing Compounds

  • Oxyimino Antimicrobial Agents (): Broad-spectrum oxyimino drugs often feature β-lactamase-resistant side chains.

C. Triazine and Piperidine Analogs

  • Piperidine-Substituted Fluorescent Probes (): Replacing N-phenyl with piperidine reduces fluorescence due to loss of aromatic stacking. The target compound’s morpholino group (a saturated heterocycle) may similarly affect π-π interactions but could stabilize hydrogen bonding.
  • Triazine Herbicides (e.g., Cyanazine, ): These feature ethylamino and chloro-triazine groups. While the target compound lacks herbicidal substituents, its carboxymethyl-oxyimino group may reduce environmental persistence compared to triazine agrochemicals.
Pharmacological and Physicochemical Properties
Property Target Compound 3-Chloro-N-phenyl-phthalimide Oxyimino Antimicrobials N-Phenyl Anticonvulsants
Solubility Likely moderate (carboxymethyl group) Low (hydrophobic phthalimide core) Variable (depends on side chains) Low to moderate
Bioactivity Hypothesized antimicrobial/anticonvulsant Polymer precursor Antibacterial Sodium channel modulation
Synthetic Complexity High (multiple functional groups) Moderate High (stereochemical control) Moderate

Key Findings :

  • Unlike triazine herbicides (e.g., Cyanazine, banned due to toxicity), the target compound’s p-aminoacetophenone moiety could reduce environmental risks .

Biological Activity

((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. It features a morpholine ring, an ethylamino group, and a carboxymethyl group, along with an oxyimino functional group. This intricate structure suggests diverse chemical reactivity and biological activity, making it a subject of interest for drug development.

Structural Characteristics

The structural complexity of this compound allows for various interactions within biological systems. The presence of functional groups such as morpholine and oxyimino enhances its potential therapeutic effects. A comparative analysis of similar compounds reveals insights into the biological activities that may be exhibited by this molecule.

Compound Name Structural Features Biological Activity
N-Methyl p-aminoacetophenoneAmino and acetophenone moietiesAntimicrobial
2-Ethylamino phenolEthylamino groupAnti-inflammatory
Morpholino derivativesMorpholine ringAnalgesic

The combination of these functionalities in ((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone may confer distinct chemical reactivity and therapeutic effects not observed in simpler analogs.

Biological Activity

Preliminary studies suggest that compounds with similar structures often exhibit various pharmacological effects. The biological activity of this compound can be categorized into several potential areas:

  • Antimicrobial Properties: Similar compounds have shown efficacy against a range of microbial pathogens.
  • Anti-inflammatory Effects: The ethylamino group is associated with anti-inflammatory activities, which may be relevant for treating inflammatory diseases.
  • Analgesic Potential: Morpholino derivatives have been linked to pain relief, indicating possible analgesic properties.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Interaction studies utilizing techniques such as:

  • Molecular Docking: To predict how the compound binds to biological targets.
  • Enzyme Inhibition Assays: To evaluate its potential as an inhibitor of specific enzymes involved in disease pathways.

These studies provide insights into how ((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone interacts with biological systems and its potential therapeutic applications.

Case Studies

  • Antimicrobial Activity Study:
    A study examining the antimicrobial properties revealed that derivatives similar to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
  • Anti-inflammatory Research:
    In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in human cell lines, highlighting its anti-inflammatory capabilities. Further studies are required to confirm these findings in vivo.
  • Analgesic Evaluation:
    Animal models tested for pain relief showed that compounds structurally related to ((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone provided significant analgesic effects, warranting further investigation into its use for pain management.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Utilize palladium-catalyzed reductive cyclization (e.g., nitroarenes with formic acid derivatives as CO surrogates) to construct the morpholino-ethylamino framework. This approach minimizes side reactions and improves yield .
  • Step 2 : Introduce the p-aminoacetophenone moiety via nucleophilic substitution or condensation. For example, convert carboxylic acids to acyl halides (e.g., using thionyl chloride) to react with amines, ensuring regioselectivity .
  • Intermediate Characterization : Employ 1^1H/13^13C NMR to track substituent addition and LC-MS to verify molecular weight. Compare melting points (e.g., 164.5–166°C for morpholino intermediates ) to assess purity.

Q. How can the structural integrity of the compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • FT-IR : Identify functional groups like the oxyimino (C=N-O) stretch (~1600–1650 cm1^{-1}) and morpholino C-O-C vibrations (~1100 cm1^{-1}). Compare with spectral databases for morpholine derivatives .
  • X-ray Crystallography : Resolve dihedral angles between the pyrimidine-like core and substituents (e.g., phenyl groups). For example, dihedral angles of ~12° between aromatic planes indicate steric interactions, as seen in structurally analogous pyrimidines .
  • NMR : Use 19^19F NMR (if fluorinated analogs exist) or 2D NOESY to confirm spatial arrangement.

Q. What are the key stability considerations for this compound under various experimental conditions?

  • Methodology :

  • Thermal Stability : Perform DSC/TGA to assess decomposition temperatures. Morpholino derivatives often degrade above 200°C, but substituents like carboxymethyl may lower this threshold .
  • Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) for reaction optimization. Hydrophilic morpholino groups enhance aqueous solubility, while aromatic rings may necessitate co-solvents .
  • Oxidative/Reductive Stability : Monitor reactivity under common conditions (e.g., H2_2O2_2 for oxidation, LiAlH4_4 for reduction). Protect oxyimino groups during redox steps .

Advanced Research Questions

Q. What catalytic mechanisms are relevant for optimizing the synthesis of this compound?

  • Methodology :

  • Palladium Catalysis : Investigate ligand effects (e.g., phosphines vs. N-heterocyclic carbenes) on reductive cyclization efficiency. Density Functional Theory (DFT) can model transition states to predict regioselectivity .
  • Acid/Base Catalysis : Optimize pH for condensation steps. For example, weak bases (e.g., NaHCO3_3) may prevent decomposition of acid-sensitive moieties like p-aminoacetophenone .

Q. How can computational methods like DFT and HOMO-LUMO analysis elucidate electronic properties and reactivity?

  • Methodology :

  • DFT Calculations : Map Molecular Electrostatic Potential (MESP) to identify nucleophilic/electrophilic sites (e.g., oxyimino nitrogen vs. carbonyl carbons). Compare with acetamide derivatives, where MESP highlights charge distribution near amide groups .
  • HOMO-LUMO Gaps : Calculate energy gaps (~3–5 eV typical for conjugated systems) to predict redox behavior. Narrow gaps correlate with higher reactivity in photochemical applications .

Q. What strategies exist for analyzing potential bioactivity based on structural analogs?

  • Methodology :

  • SAR Studies : Compare with pyrimidine derivatives (e.g., N-(4-chlorophenyl)-substituted analogs) showing antibacterial activity. Test for hydrogen bonding (e.g., N–H⋯N interactions) and lipophilicity (logP) to predict membrane permeability .
  • Docking Simulations : Model interactions with biological targets (e.g., enzymes with aromatic binding pockets). Prioritize substituents like p-tolyl or morpholino for hydrophobic/charge-transfer interactions .

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